molecular formula C12H13F3OS B14047525 1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14047525
M. Wt: 262.29 g/mol
InChI Key: CBPBZLVSRLRYKG-UHFFFAOYSA-N
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Description

1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3OS It is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethylphenyl and trifluoromethylthiol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles such as halides or amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include 1-(3-Ethylphenyl)propan-2-one and 1-(3-Trifluoromethylthio)phenyl)propan-2-one.

    Uniqueness: The presence of both the ethyl and trifluoromethylthio groups in the same molecule imparts unique chemical and physical properties, making it distinct from other related compounds.

Properties

Molecular Formula

C12H13F3OS

Molecular Weight

262.29 g/mol

IUPAC Name

1-[3-ethyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3OS/c1-3-9-5-10(4-8(2)16)7-11(6-9)17-12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

CBPBZLVSRLRYKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)SC(F)(F)F)CC(=O)C

Origin of Product

United States

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